molecular formula C11H11NO2 B575557 4-Ethoxyisoquinolin-5-ol CAS No. 185437-32-5

4-Ethoxyisoquinolin-5-ol

Cat. No.: B575557
CAS No.: 185437-32-5
M. Wt: 189.214
InChI Key: OVNSADKVRFBDDR-UHFFFAOYSA-N
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Description

4-Ethoxyisoquinolin-5-ol is an isoquinoline derivative featuring an ethoxy (-OCH₂CH₃) group at position 4 and a hydroxyl (-OH) group at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry and organic synthesis due to their aromatic heterocyclic structure, which allows for diverse functionalization. The ethoxy and hydroxyl substituents likely influence its polarity, solubility, and reactivity compared to other derivatives.

Properties

CAS No.

185437-32-5

Molecular Formula

C11H11NO2

Molecular Weight

189.214

IUPAC Name

4-ethoxyisoquinolin-5-ol

InChI

InChI=1S/C11H11NO2/c1-2-14-10-7-12-6-8-4-3-5-9(13)11(8)10/h3-7,13H,2H2,1H3

InChI Key

OVNSADKVRFBDDR-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=CN=C1)C=CC=C2O

Synonyms

5-Isoquinolinol,4-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural and functional differences between 4-Ethoxyisoquinolin-5-ol and related compounds from the evidence:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-Chloroisoquinolin-5-ol Cl at C4, OH at C5 C₉H₆ClNO Chloro substituent enhances electrophilic reactivity; potential intermediate in drug synthesis
8-Ethoxy-4~{H}-thieno[2,3-c]isoquinolin-5-one Ethoxy at C8, thieno-fused ring, ketone at C5 C₁₃H₁₁NO₂S Sulfur-containing fused ring system may enhance binding to biological targets
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one Dioxolane ring fused at C4-C5, ketone at C5 C₁₀H₇NO₄ Fused dioxolane ring increases rigidity; potential use in fluorescence studies
5-Chloroisoquinoline Cl at C5, no hydroxyl group C₉H₆ClN Simple halogenation at C5; widely used in cross-coupling reactions

Electronic and Steric Effects

  • 4-Ethoxy vs. 4-Chloro : The ethoxy group is electron-donating via resonance, increasing electron density at C4, whereas the chloro group is electron-withdrawing. This difference impacts nucleophilic substitution rates and solubility (ethoxy enhances lipophilicity) .
  • Hydroxyl vs. Ketone: The hydroxyl group at C5 in this compound allows for hydrogen bonding, improving aqueous solubility compared to ketone-containing analogs like 8-ethoxy-4~{H}-thieno[2,3-c]isoquinolin-5-one .

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